molecular formula C22H14N2O3 B2502137 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 931693-80-0

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2502137
CAS No.: 931693-80-0
M. Wt: 354.365
InChI Key: ZIXDHGPPXQGWEC-UHFFFAOYSA-N
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Description

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves the formation of the oxadiazole ring followed by its attachment to the benzo[f]chromen-3-one moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a condensation reaction with a suitable precursor to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is unique due to its specific combination of the oxadiazole ring and the benzo[f]chromen-3-one moiety.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-21(27-24-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXDHGPPXQGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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